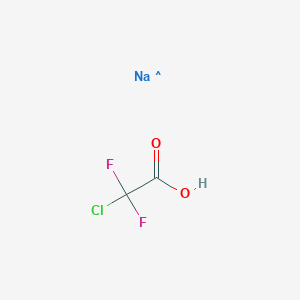

Sodium chlorodifluoroacetate

Description

Significance of Organofluorine Compounds in Contemporary Chemistry

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have a profound impact on modern chemistry. numberanalytics.comwikipedia.org The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.commdpi.com This is attributed to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.

In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the efficacy of drug candidates. numberanalytics.comcas.cn It can improve metabolic stability, bioavailability, and binding affinity to target proteins. cas.cn It is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom. cas.cn Similarly, in the agrochemical industry, fluorinated compounds are crucial for the development of effective pesticides and herbicides. numberanalytics.comcas.cn

Beyond life sciences, organofluorine compounds are integral to materials science. Fluoropolymers, for instance, exhibit exceptional thermal stability and chemical resistance, making them suitable for a wide range of applications. worktribe.com Furthermore, organofluorine compounds are used as refrigerants, solvents, and in the synthesis of other valuable chemical reagents. wikipedia.org

Historical Development of Sodium Chlorodifluoroacetate as a Synthetic Reagent

The journey of this compound as a synthetic reagent began in the mid-20th century. In 1960, Haszeldine and his colleagues first reported its use as a source of difluorocarbene. thieme-connect.comcas.cnrsc.org This discovery marked a significant milestone in organofluorine chemistry, providing a convenient and accessible method for generating this highly reactive species. wikipedia.orgthieme-connect.com

Initially, the generation of difluorocarbene from this compound was achieved through thermolysis, a process that involves heating the compound to induce decarboxylation. wikipedia.orgnii.ac.jp This reaction releases carbon dioxide and sodium chloride, leaving behind difluorocarbene. wikipedia.orgwikipedia.org

Subsequent research by scientists like Burton and Chen expanded on the utility of this compound. acs.org They demonstrated that in the presence of fluoride (B91410) ions and copper salts, the decarboxylation of the reagent could lead to the formation of trifluoromethylcopper (B1248711) species, which are valuable for trifluoromethylation reactions. acs.org Over the years, the applications of this compound have diversified, and it has become a staple reagent in many organic chemistry laboratories for introducing difluoromethylene and related groups into various molecules. thieme-connect.comcas.cn

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has followed several key trajectories, primarily centered on its role as a difluorocarbene precursor.

Key Research Areas:

Difluorocyclopropanation: A major area of investigation has been the use of difluorocarbene generated from this compound in [2+1] cycloaddition reactions with alkenes to form gem-difluorocyclopropanes. thieme-connect.comresearchgate.net These cyclic compounds are valuable building blocks in organic synthesis.

Difluoromethylation of Heteroatoms: Researchers have extensively explored the reaction of difluorocarbene with various nucleophiles. This has led to the development of methods for the difluoromethylation of oxygen, nitrogen, sulfur, and selenium-containing compounds, providing access to a wide range of difluoromethylated products. orgsyn.orgacs.orgacs.org

Wittig-type Reactions: In the presence of triphenylphosphine (B44618), the thermal decomposition of this compound can generate a phosphonium (B103445) ylide intermediate, which can then participate in Wittig-type reactions with aldehydes and ketones to form 1,1-difluoroalkenes. wikipedia.orgfishersci.ie

Synthesis of Fluorinated Aromatics: this compound has been utilized in the synthesis of 1,3-difluoroaromatics. oakwoodchemical.com

Self-Activation for Acylation: More recent research has uncovered novel reactivity, such as the self-activation of this compound to act as an acylating agent for electron-rich heterocycles like indoles. acs.org

The development of more environmentally friendly and milder methods for generating difluorocarbene from this compound continues to be an active area of research. cas.cn While early methods often required high temperatures, newer protocols have been developed that proceed under milder conditions, sometimes with the aid of catalysts. acs.orgnii.ac.jp The relatively low cost and stability of this compound make it an attractive alternative to other, more hazardous or expensive, difluorocarbene precursors. orgsyn.orgacs.org

Properties of this compound:

| Property | Value |

|---|---|

| Chemical Formula | C2ClF2NaO2 |

| Molar Mass | 152.46 g/mol |

| Appearance | White to off-white powder/solid |

| Melting Point | 196–198 °C |

| Solubility | Soluble in dimethoxyethane, diglyme (B29089), triglyme (B29127), and dimethylformamide |

Table of Mentioned Compounds:

| Compound Name |

|---|

| This compound |

| Difluorocarbene |

| Carbon dioxide |

| Sodium chloride |

| Triphenylphosphine |

| Chlorodifluoroacetic acid |

| Anhydrous sodium carbonate |

| Diethyl ether |

| Phosphorus pentoxide |

| Trifluoromethylcopper |

| 1,1-difluoroalkenes |

| 1,3-difluoroaromatics |

| Indoles |

| Dimethoxyethane |

| Diglyme |

| Triglyme |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2HClF2NaO2 |

|---|---|

Molecular Weight |

153.47 g/mol |

InChI |

InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI Key |

VGDJCNVLJDUYPK-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)Cl)O.[Na] |

Origin of Product |

United States |

Mechanistic Elucidation of Sodium Chlorodifluoroacetate Transformations

Pathways of Thermal Decarboxylation

The thermal decomposition of sodium chlorodifluoroacetate is a key process that initiates its chemical reactivity. This process, known as decarboxylation, involves the loss of a molecule of carbon dioxide (CO₂) and leads to the formation of reactive species that are the true agents of fluorination. wikipedia.org

The most prominent pathway in the thermal decarboxylation of this compound is the generation of difluorocarbene (CF₂). acs.orgorgsyn.org This reaction is typically carried out by heating SCDA in a suitable solvent, often in the presence of a substrate intended to react with the generated carbene. wikipedia.org The process is believed to proceed through the initial loss of carbon dioxide from the chlorodifluoroacetate anion, which then expels a chloride ion to yield the neutral difluorocarbene species. wikipedia.org

Difluorocarbene is a highly reactive and transient intermediate. acs.org Due to the high electronegativity of the fluorine atoms, difluorocarbene exhibits electrophilic character and readily reacts with a wide range of nucleophiles. orgsyn.orgbeilstein-journals.org Its reactivity has been harnessed in various synthetic applications, including:

Difluorocyclopropanation: Difluorocarbene adds to alkenes to form difluorocyclopropanes, a valuable structural motif in medicinal and materials chemistry. wikipedia.orgbeilstein-journals.org

X-H Insertion: It can insert into O-H, N-H, and S-H bonds of alcohols, amines, and thiols, respectively, to form difluoromethyl ethers, amines, and thioethers. orgsyn.orgacs.orgorgsyn.org

Wittig-like Reactions: In the presence of triphenylphosphine (B44618), the thermal decomposition of SCDA can generate a phosphonium (B103445) ylide intermediate, (C₆H₅)₃P=CF₂, which can then participate in Wittig-like reactions with aldehydes and ketones to form gem-difluoroalkenes. wikipedia.orgresearchgate.net

The generation of difluorocarbene from SCDA is a cost-effective and operationally simple method compared to other approaches that may require harsh conditions or the use of hazardous reagents. orgsyn.orgrsc.org

Investigation of Reactive Species and Their Electronic Structures

The primary reactive species generated from this compound is difluorocarbene (CF₂). Difluorocarbene is a neutral molecule with a divalent carbon atom that possesses both a lone pair of electrons and a vacant p-orbital. This electronic configuration confers upon it both nucleophilic and electrophilic character, although its reactions are often dominated by its electrophilicity due to the electron-withdrawing nature of the two fluorine atoms. orgsyn.org This distinct electronic feature makes it a versatile intermediate in organic synthesis. chinesechemsoc.org

The electronic structure of difluorocarbene has been the subject of both experimental and theoretical studies. Its unique stability among carbenes and its electrophilic nature are key to its reactivity. orgsyn.orgrsc.org In certain reactions, particularly those catalyzed by transition metals, the electronic properties of the difluorocarbene can be modulated through its coordination to the metal center. For instance, complexation with palladium(0) can form a nucleophilic palladium(0) difluorocarbene complex ([Pd⁰]=CF₂), while interaction with palladium(II) can lead to an electrophilic [PdII]=CF₂ species. chinesechemsoc.org This modulation of reactivity is crucial for developing novel catalytic cycles.

Computational and Theoretical Approaches to Reaction Mechanisms

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms involving this compound. researchgate.net Density Functional Theory (DFT) calculations, in particular, have been widely employed to investigate the energetics and geometries of transition states and intermediates along the reaction pathways. nih.gov

These computational studies have provided valuable insights into:

The energetics of decarboxylation: Theoretical calculations help to determine the activation barriers for the loss of CO₂ and the subsequent formation of either difluorocarbene or carbanion intermediates. acs.org

The nature of reactive intermediates: Computational models can predict the electronic structures and relative stabilities of species like difluorocarbene and the chlorodifluoromethyl carbanion. nih.govacs.org

Reaction pathways: By mapping the potential energy surface, computational methods can help to distinguish between different possible mechanisms, such as a concerted versus a stepwise process, or a carbene versus a carbanion-mediated pathway. researchgate.netacs.org

The role of catalysts: Theoretical studies can model the interaction of reactive intermediates with catalysts, such as transition metals, explaining how these catalysts influence the reaction's selectivity and efficiency. chinesechemsoc.orgchinesechemsoc.org

For example, DFT calculations have been used to compare the feasibility of different pathways for the reaction of phosphines with this compound, providing evidence for the most likely sequence of events leading to the formation of phosphonium ylides. acs.org Similarly, computational studies have been instrumental in understanding the mechanism of palladium-catalyzed reactions involving difluorocarbene transfer. chinesechemsoc.orgchinesechemsoc.org

Advanced Synthetic Applications of Sodium Chlorodifluoroacetate

Strategies for Difluoromethylation (–CF₂H)

Sodium chlorodifluoroacetate serves as a cost-effective, stable, and readily available precursor for difluorocarbene (:CF₂), a versatile intermediate in organic synthesis. orgsyn.orgacs.org The thermal decarboxylation of this compound generates the electrophilic difluorocarbene, which can then be trapped by various nucleophiles to introduce the difluoromethyl (–CF₂H) group. orgsyn.org This method has emerged as an operationally simple and attractive alternative to other difluoromethylating agents, which can be hazardous or less efficient. orgsyn.orgcas.cn

O-Difluoromethylation Reactions

O-difluoromethylation involves the formation of a C-O-CF₂H bond. This transformation is particularly valuable in medicinal chemistry, as the OCF₂H group can act as a more lipophilic bioisostere for hydroxyl or thiol groups, potentially improving membrane permeability and metabolic stability. rsc.org

Synthesis of Aryl Difluoromethyl Ethers from Phenols

A straightforward and robust method for synthesizing aryl difluoromethyl ethers involves the reaction of phenols with this compound. orgsyn.org The process is typically carried out under basic conditions, which generate a phenolate (B1203915) nucleophile that readily traps the difluorocarbene formed from the thermal decarboxylation of the acetate (B1210297) salt. orgsyn.org This approach is advantageous due to the stability and low environmental impact of this compound compared to gaseous reagents like chlorodifluoromethane. orgsyn.org

The general mechanism involves the initial deprotonation of the phenol by a base, followed by the thermal decomposition of this compound to produce difluorocarbene. The highly electrophilic carbene is then intercepted by the nucleophilic phenolate, leading to the formation of the aryl difluoromethyl ether after protonation. orgsyn.org

Table 1: O-Difluoromethylation of Various Phenols

| Phenol Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cesium Carbonate | DMF / Water | 120 | 90-95 |

| 4-hydroxy-3-iodobenzoate | Potassium Carbonate | DMF | High Temp. | Not specified |

This table is generated based on data from multiple sources. orgsyn.orgacs.orgcas.cn

Regioselective O-Difluoromethylation of β-Ketosulfones

This compound is also employed in the regioselective synthesis of β-difluoromethoxy vinyl sulfones from β-ketosulfones. rsc.orgrsc.org This reaction proceeds via a selective O-difluoromethylation of the enolate form of the β-ketosulfone. rsc.org The process is convenient and demonstrates good substrate scope and functional group tolerance. rsc.orgdntb.gov.ua The reaction is typically performed using potassium carbonate as the base in acetonitrile (B52724) at an elevated temperature. rsc.org

This strategy provides a practical route to novel β-difluoromethoxy vinyl sulfones, which are of interest in synthetic and medicinal chemistry. rsc.org

Table 2: Regioselective O-Difluoromethylation of β-Ketosulfones

| β-Ketosulfone Substrate | Base | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| 1-phenyl-2-(phenylsulfonyl)ethan-1-one | K₂CO₃ | Acetonitrile | 80 | 75 |

| 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | K₂CO₃ | Acetonitrile | 80 | 82 |

| 1-(4-nitrophenyl)-2-(phenylsulfonyl)ethan-1-one | K₂CO₃ | Acetonitrile | 80 | 43 |

Data sourced from a study on the synthesis of β-difluoromethoxy vinyl sulfones. rsc.org

N-Difluoromethylation Reactions

The introduction of the difluoromethyl group onto nitrogen atoms is another important application of this compound, providing access to a range of N-difluoromethylated compounds.

Formation of N-Difluoromethyl Heterocyclic Compounds

The protocol for O-difluoromethylation can be effectively adapted for the N-difluoromethylation of various nitrogen-containing heterocyclic compounds. orgsyn.orgacs.org The reaction uses this compound as the difluorocarbene source, which is then trapped by the nitrogen nucleophile of the heterocycle. acs.orgnih.govmanchester.ac.uk This method is effective for a variety of heterocyclic systems and proceeds in generally high yields without the need for transition-metal catalysts. acs.org

Table 3: N-Difluoromethylation of Heterocyclic Compounds

| Heterocyclic Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Carbazole | K₂CO₃ | DMF | 95 | 85 |

| Indole | K₂CO₃ | DMF | 95 | 78 |

| Benzimidazole | K₂CO₃ | DMF | 95 | 81 |

This table represents typical results for the N-difluoromethylation of heterocycles using this compound. acs.org

Synthesis of Isocyanides from Primary Amines

A novel application of this compound is its use in converting primary amines into isocyanides. bohrium.comorganic-chemistry.org In this reaction, difluorocarbene, generated in situ, serves as a C1 synthon. bohrium.comorganic-chemistry.org The reaction is efficient and tolerates a wide variety of primary amines, including aryl, heteroaryl, benzyl, and alkyl amines, as well as those found in amino acids and peptides. documentsdelivered.comacs.org This method avoids the use of toxic reagents traditionally employed for isocyanide synthesis, such as metal cyanides or chloroform. organic-chemistry.org

The optimal conditions typically involve heating the primary amine with this compound and a base like potassium carbonate in a polar solvent such as DMF. organic-chemistry.org This process has demonstrated practical utility in the late-stage functionalization of biologically active molecules. bohrium.comresearchgate.net

Table 4: Synthesis of Isocyanides from Primary Amines

| Primary Amine Substrate | Base | Solvent | Temperature (°C) | Isocyanide Yield (%) |

|---|---|---|---|---|

| Aniline | K₂CO₃ | DMF | 100 | 70 |

| 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 85 |

| Benzylamine | K₂CO₃ | DMF | 100 | 65 |

Yields are based on findings from studies on isocyanide synthesis using difluorocarbene. organic-chemistry.org

S-Difluoromethylation Reactions: Access to S-Difluoromethyl Thiols

A straightforward and cost-effective protocol for the S-difluoromethylation of thiols utilizes this compound as the difluoromethylating agent. acs.orgnih.gov The reaction proceeds through the thermal decarboxylation of SCDA, typically at around 95 °C in the presence of a base like potassium carbonate, to generate difluorocarbene in situ. acs.orgacs.org This electrophilic intermediate is then efficiently trapped by various aromatic and heteroaromatic thiols to furnish the corresponding S-difluoromethylated products in high yields. acs.orgmanchester.ac.uk

The method has proven effective for a range of substrates, including substituted thiophenols and heterocyclic thiols such as thiopyridines and pyrimidines. acs.org For instance, the reaction of 4-methoxythiophenol with two equivalents of SCDA results in a 93% isolated yield of the desired S-difluoromethylated product. acs.org Double difluoromethylation has also been successfully applied to 1,2- and 1,3-dithiophenols. acs.org However, the protocol is generally not successful for alkyl thiols, which tend to produce intractable mixtures. acs.org

Below is a table summarizing the S-difluoromethylation of various thiols using this compound.

| Entry | Thiol Substrate | Product | Yield (%) |

| 1 | 4-Methoxythiophenol | S-(Difluoromethyl)-4-methoxythiophenol | 93 |

| 2 | 4-Chlorothiophenol | S-(Difluoromethyl)-4-chlorothiophenol | 95 |

| 3 | Thiophenol | S-(Difluoromethyl)thiophenol | 88 |

| 4 | 2-Thiophenol | S-(Difluoromethyl)-2-thiophenol | 85 |

| 5 | Pyridine-2-thiol | 2-(Difluoromethylthio)pyridine | 82 |

| 6 | 1,3-Benzenedithiol | 1,3-Bis(difluoromethylthio)benzene | 55 |

Table 1: Examples of S-Difluoromethylation of Thiols using SCDA. Data sourced from Organic Letters. acs.org

Se-Difluoromethylation Reactions: Synthesis of Se-Difluoromethyl Selenols

The synthetic protocol developed for S-difluoromethylation is also applicable to the difluoromethylation of selenium-based nucleophiles. acs.orgmanchester.ac.uk Phenylselenol can be effectively difluoromethylated using this compound under similar reaction conditions, involving the generation of difluorocarbene which is subsequently trapped by the selenol. acs.orgorgsyn.org This reaction provides a direct and efficient route to access Se-difluoromethyl selenols, which are valuable compounds in medicinal and materials chemistry. manchester.ac.ukrsc.org The reaction expands the utility of SCDA as a versatile reagent for the installation of the difluoromethyl group onto various heteroatoms. orgsyn.org

Difluorocarbene-Mediated Cycloaddition Reactions

This compound is one of the most commonly used reagents for difluorocyclopropanation, a [2+1] cycloaddition reaction between difluorocarbene and an alkene to form a gem-difluorocyclopropane ring. beilstein-journals.orgnih.gov The classic method involves the thermal decomposition of SCDA at high temperatures, typically around 180-190 °C, in a high-boiling solvent such as diglyme (B29089) or triglyme (B29127). thieme-connect.combeilstein-journals.org

This methodology has been widely applied to a variety of alkenes, including allylic alcohol derivatives and steroids. beilstein-journals.orgnih.gov Despite its utility, the method has some drawbacks, such as the high reaction temperatures and the requirement for an excess of SCDA. thieme-connect.combeilstein-journals.org Furthermore, SCDA is known to be highly hygroscopic and deliquescent, which can complicate handling. beilstein-journals.org To address the high temperatures, alternative methods such as the use of sodium bromodifluoroacetate, which reacts under milder conditions, have been developed. beilstein-journals.orgorganic-chemistry.org Microwave irradiation has also been employed to accelerate the reaction, allowing for completion within minutes. beilstein-journals.org

The table below presents examples of difluorocyclopropanation using SCDA.

| Entry | Alkene Substrate | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 1,2-Diphenylcyclobutene | Diglyme | 160 | 1,3-Difluoro-2,4-diphenylbenzene | 65 |

| 2 | α-Methylstyrene | Diglyme | 190 | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | - |

| 3 | Alkenyl Boronate | Diglyme | 180 | Boron-substituted difluorocyclopropane | 60-80 |

Table 2: Examples of Difluorocyclopropanation Reactions. Data sourced from Beilstein Journal of Organic Chemistry and Organic Letters. beilstein-journals.orgnih.gov

Wittig-Type Reactions for Olefin Synthesis

This compound is a key reagent in the synthesis of gem-difluoro olefins (R-CH=CF₂) from carbonyl compounds via a Wittig-type reaction. orgsyn.org This transformation is one of the most straightforward methods for preparing 1,1-difluoroalkenes. beilstein-journals.orgnih.gov The reaction is believed to proceed through the in-situ formation of a difluoromethylene phosphonium (B103445) ylide. beilstein-journals.org First, difluorocarbene is generated from the thermal decomposition of SCDA. orgsyn.org This carbene is then trapped by a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), to form the ylide, which subsequently reacts with an aldehyde or ketone to yield the corresponding gem-difluoroalkene. beilstein-journals.org

This method is applicable to a range of aromatic, aliphatic, and heterocyclic aldehydes. orgsyn.org The reaction is typically carried out in a solvent like diglyme at elevated temperatures (e.g., 160 °C). orgsyn.org

The following table shows representative examples of this olefination reaction.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | β,β-Difluorostyrene | 67-79 |

| 2 | p-Fluorobenzaldehyde | 1-(Difluorovinyl)-4-fluorobenzene | 65 |

| 3 | p-Methoxybenzaldehyde | 1-(Difluorovinyl)-4-methoxybenzene | 60 |

| 4 | Heptanal | 1,1-Difluoro-1-octene | 43-51 |

| 5 | Furfural | 2-(Difluorovinyl)furan | 75 |

Table 3: Synthesis of Gem-Difluoro Olefins from Aldehydes using SCDA/PPh₃. Data sourced from Organic Syntheses. orgsyn.org

Multicomponent Reaction Development

The generation of difluorocarbene from this compound enables its use in multicomponent reactions, where multiple reactants combine in a single operation to form a complex product. The Wittig-type olefination described previously is a prime example of a three-component reaction involving SCDA, triphenylphosphine, and a carbonyl compound. orgsyn.orgbeilstein-journals.org

Another notable application is the one-pot synthesis of 1,3-difluoroaromatics. nih.gov In this process, difluorocarbene generated from SCDA adds to a 1,2-substituted cyclobutene. The resulting difluorocyclopropane intermediate undergoes a spontaneous ring-opening and rearrangement cascade to form the final aromatic product. For example, the reaction with 1,2-diphenylcyclobutene yields 1,3-difluoro-2,4-diphenylbenzene in a single step. nih.gov

Furthermore, SCDA has been shown to undergo a self-activation process in the presence of N-alkylindoles to achieve a mild chlorodifluoroacylation. acs.org Mechanistic studies suggest that difluorocarbene generated from one molecule of SCDA reacts with another chlorodifluoroacetate anion to form an active ester intermediate, which then acylates the indole. This unique reactivity, not observed with similar salts like sodium trifluoroacetate, highlights the potential for developing novel multicomponent transformations based on the dual role of SCDA as both a carbene precursor and a reactant. acs.org

Synthesis of Functionalized 2-Aminobenzoxazinones

A significant application of this compound is in the multicomponent synthesis of 2-aminobenzoxazinones. In this process, SCDA functions as a C1 synthon, providing the carbonyl carbon of the resulting heterocyclic core. A notable method involves a tert-butyl hydroperoxide (TBHP)-promoted reaction between 2-aminophenols, secondary amines, and this compound. acs.org This transformation proceeds efficiently to yield a diverse range of 2-aminobenzoxazinone derivatives.

The reaction leverages the ability of SCDA to act as a carbonyl group precursor in a one-pot synthesis, demonstrating its utility in building complex molecular scaffolds from simple starting materials. The scope of the reaction is broad, accommodating various substituents on both the 2-aminophenol and the secondary amine components.

Table 1: Examples of TBHP-Promoted Synthesis of 2-Aminobenzoxazinones Using SCDA Data sourced from Organic Chemistry Frontiers, 2023. acs.org

| 2-Aminophenol Derivative | Secondary Amine | Product | Yield (%) |

| 2-Aminophenol | Morpholine | 2-Morpholino-4H-benzo[d] rsc.orgresearchgate.netoxazin-4-one | 85 |

| 4-Methyl-2-aminophenol | Piperidine | 6-Methyl-2-(piperidin-1-yl)-4H-benzo[d] rsc.orgresearchgate.netoxazin-4-one | 82 |

| 4-Chloro-2-aminophenol | Pyrrolidine | 6-Chloro-2-(pyrrolidin-1-yl)-4H-benzo[d] rsc.orgresearchgate.netoxazin-4-one | 78 |

| 4-Nitro-2-aminophenol | Dibenzylamine | 6-Nitro-2-(dibenzylamino)-4H-benzo[d] rsc.orgresearchgate.netoxazin-4-one | 65 |

Role as a C1 Synthon via Quadruple Cleavage

Beyond its role in specific cyclization reactions, this compound can function as a more general C1 synthon through an unprecedented quadruple cleavage pathway. rsc.orgresearchgate.net In this process, one C-C bond, one C-Cl bond, and two stable C-F bonds are cleaved in a single reaction vessel. This allows the single carbon atom from the chlorodifluoroacetate group to be incorporated into new molecules, most notably in the formylation of amines to produce formamides. rsc.org

This transformation showcases the remarkable reactivity of halodifluoroacetates, which can act as carbonyl synthons under basic conditions. rsc.org The reaction proceeds through the in situ formation of difluorocarbene, which then undergoes further transformations involving the cleavage of the strong C-F bonds to ultimately deliver a formyl group. This method provides a valuable alternative to traditional formylating agents. The development of C1 synthons that can add a single carbon unit is a significant area of research, and the use of SCDA and related compounds in this capacity enriches the toolkit of synthetic chemists. researchgate.netnih.gov

Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, aiming to introduce chemical modifications into complex, often biologically active, molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis.

This compound plays a crucial role in LSF as a reliable and operationally simple precursor to difluorocarbene, which is used for difluoromethylation. rsc.orgnih.govacs.org The introduction of a difluoromethyl (-CF2H) group can significantly modulate the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. acs.org

The use of SCDA for late-stage difluoromethylation is advantageous because it is an inexpensive, stable, crystalline solid. acs.org It can be used to install the difluoromethyl group onto heteroatoms (N, S, O) in complex substrates. For example, a simple and cost-effective protocol for the difluoromethylation of thiols, nitrogen heterocycles, and selenols uses SCDA at elevated temperatures, conditions which are often tolerated by complex molecules. acs.org This direct modification of existing functional groups is a hallmark of efficient LSF. The ability to modify pharmaceuticals and other complex molecules demonstrates the practical utility of this methodology in drug development programs. researchgate.net

Table 2: Research Findings on Advanced Applications of this compound

| Application Area | Key Transformation | Role of this compound | Significance |

| Heterocycle Synthesis | Multicomponent reaction to form 2-aminobenzoxazinones | C1 synthon (carbonyl source) | Provides efficient, one-pot access to complex heterocyclic scaffolds. acs.org |

| C1 Chemistry | Formylation of amines to formamides | C1 synthon via quadruple cleavage | Expands the range of C1 building blocks by utilizing an inexpensive fluorine-containing reagent. rsc.orgresearchgate.net |

| Late-Stage Functionalization | Difluoromethylation of heteroatoms (N, S, O) | Difluorocarbene (:CF2) precursor | Enables rapid structural diversification of complex molecules and drug candidates to optimize their properties. nih.govacs.org |

Methodological Innovations in Sodium Chlorodifluoroacetate Chemistry

Optimization of Reaction Parameters

The utility of sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a precursor for difluorocarbene (:CF₂) is significantly influenced by the specific conditions under which its decarboxylation is carried out. Research has focused on optimizing these parameters to enhance reaction efficiency, yield, and substrate scope.

The choice of solvent is critical for the effective generation and subsequent trapping of difluorocarbene from this compound. Studies have demonstrated that polar aprotic solvents are generally required for successful reactions, particularly in difluoromethylation processes. acs.org Solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) have proven to be effective. acs.org In contrast, reactions attempted in other solvents like 1,4-dioxane, dichloroethane (DCE), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) failed to yield the desired product. acs.org Diglyme (B29089) is also cited as a typical solvent for these reactions. wikipedia.org The high polarity of effective solvents like DMF is crucial for facilitating the decarboxylation and stabilizing the reactive intermediates involved.

Table 1: Effect of Solvent on Difluoromethylation Yield Below is a summary of findings from a study on the difluoromethylation of p-methoxythiophenol using this compound, highlighting the impact of different solvents on the reaction's success.

| Solvent | Yield (%) | Outcome |

| DMF | 93% | Effective |

| NMP | - | Effective |

| DMSO | - | Effective |

| 1,4-Dioxane | 0% | Ineffective |

| DCE | 0% | Ineffective |

| MeCN | 0% | Ineffective |

| THF | 0% | Ineffective |

| Data derived from studies on the difluoromethylation of thiophenols. acs.org |

Temperature is a key parameter governing the thermal decarboxylation of this compound to generate difluorocarbene. orgsyn.org The reaction requires heating to overcome the activation barrier for the loss of carbon dioxide. thieme-connect.com A common temperature for this process is 95 °C, which allows for smooth decarboxylation and efficient trapping of the resulting carbene by various nucleophiles. acs.orgnih.gov

The efficiency of the reaction is highly temperature-dependent. For instance, in the difluoromethylation of thiols, reducing the temperature from 95 °C to 65 °C maintained a reasonable yield (62%), but further decreases to room temperature completely halted the reaction. acs.org This demonstrates that while the reaction can proceed at slightly lower temperatures, there is a distinct thermal threshold required for efficient difluorocarbene generation. acs.org The melting point of this compound is reported as 196–198 °C, well above the temperatures typically used for its decarboxylation in solution.

Table 2: Temperature Effect on Difluoromethylation Reaction This table illustrates the relationship between reaction temperature and yield for the difluoromethylation of p-methoxythiophenol.

| Temperature (°C) | Yield (%) |

| 95 | 93% |

| 65 | 62% |

| Room Temp. | 0% |

| Data based on experimental results reported in Organic Letters. acs.org |

Many applications of this compound for generating difluorocarbene proceed effectively without the need for transition metal catalysts. acs.org The thermal decarboxylation is often initiated simply with a base. acs.org For example, the difluoromethylation of various thiols, nitrogen heterocycles, and phenylselenol is successfully achieved using potassium carbonate (K₂CO₃) as a base at 95 °C, without any metal catalyst. acs.org The base is presumed to generate the nucleophilic species (e.g., a phenolate (B1203915) or thiolate) that traps the electrophilic difluorocarbene. orgsyn.org In the absence of a base, no product is isolated. acs.org

In some specific applications, additives are used to mediate subsequent reactions. For instance, the thermal decomposition of this compound in the presence of triphenylphosphine (B44618) allows for Wittig-type reactions with aldehydes, where an intermediate ylide, (C₆H₅)₃P=CF₂, is proposed to form. wikipedia.org

Scalability and Process Research Considerations

This compound is considered an attractive reagent for process chemistry due to its low cost and stability. acs.org Its use avoids many of the challenges associated with gaseous or hazardous reagents. orgsyn.orgcas.cn The scalability of reactions using this reagent has been demonstrated. For example, the difluoromethylation of 4-methoxythiophenol was successfully scaled up from a 1.0 mmol to a 10 mmol scale, affording a high yield of 86%. acs.org

In industrial process development, this compound has been identified as a preferable alternative to reagents like chlorodifluoromethane. orgsyn.org The latter is a gas, which presents handling challenges in large-scale production and can lead to variable yields. orgsyn.org Furthermore, the relatively low environmental impact of this compound adds to its appeal for industrial applications. orgsyn.org The development of a second-generation process route for the drug Roflumilast highlighted the advantages of using this compound over other methods. orgsyn.org The potential for difluoromethylation at lower temperatures is also beneficial for the safe scale-up of industrial processes. cas.cn

Comparative Analysis with Other Difluorocarbene Precursors and Difluoromethylation Reagents

This compound is one of several reagents used to generate difluorocarbene, and its properties compare favorably with many alternatives. thieme-connect.com It was one of the first difluorocarbene precursors used in organic synthesis. thieme-connect.comcas.cn

Other difluorocarbene sources include:

Halodifluoromethanes (e.g., HCF₂Cl): Many of these are ozone-depleting substances and their use is restricted. thieme-connect.comcas.cn

Organometallic Reagents (e.g., Me₃SnCF₃): These can be hazardous to human health. thieme-connect.comcas.cn

Phosphonium (B103445) Salts: While effective, these can be hygroscopic and sensitive to water. orgsyn.org

Trimethylsilyl-based reagents (e.g., TMSCF₃): This is a commonly used reagent but is significantly more expensive than this compound. acs.org It is also incompatible with the aqueous basic conditions often employed for difluoromethylation. thieme-connect.com

Sodium Bromodifluoroacetate (BrCF₂CO₂Na): This analogue offers advantages such as lower reaction temperatures and non-hygroscopic nature, making it operationally simpler in some cases. organic-chemistry.org

A primary advantage of this compound is its excellent stability and accessibility. It is a crystalline, bench-stable solid that is not sensitive to air or moisture under ambient conditions. orgsyn.orgacs.org This contrasts sharply with other reagents like phosphonium salts, which are hygroscopic. orgsyn.org

This compound is commercially available in bulk quantities, making it a cost-effective choice for both academic research and industrial-scale synthesis. acs.orgorgsyn.org Its cost is reported to be approximately 15% of the commonly used TMSCF₃ reagent, representing a significant economic advantage. acs.org This combination of stability, low cost, and bulk availability makes it a highly practical and attractive precursor for difluorocarbene chemistry. acs.orgorgsyn.org

Table 3: Comparison of Difluorocarbene Precursors

| Reagent | Form | Key Advantages | Key Disadvantages |

| This compound | Crystalline Solid | Low cost, stable, commercially available in bulk, low environmental impact. acs.orgorgsyn.org | Requires heating for decarboxylation. acs.org |

| Chlorodifluoromethane (HCF₂Cl) | Gas | - | Ozone-depleting, handling issues at scale, variable yields. orgsyn.orgthieme-connect.com |

| TMSCF₃ | Liquid | - | High cost, incompatible with some basic conditions. acs.orgthieme-connect.com |

| Phosphonium Salts | Solid | Similar reactivity to acetate (B1210297) salts. orgsyn.org | Hygroscopic, water-sensitive. orgsyn.org |

| Sodium Bromodifluoroacetate | Solid | Milder reaction temperatures, non-hygroscopic. organic-chemistry.org | - |

Strategic Selection Based on Synthetic Efficiency

The selection of this compound (SCDA) as a difluorocarbene precursor is often a strategic decision rooted in its synthetic efficiency, particularly when compared to other available reagents. orgsyn.orgacs.org Factors influencing this choice include cost, stability, reaction conditions, and yield. acs.orgresearchgate.net SCDA is an inexpensive, crystalline solid that is stable under ambient conditions, making it an attractive option for large-scale synthesis. orgsyn.orgacs.org

Historically, the primary drawback of using this compound was the requirement for high reaction temperatures, typically around 180–190 °C, and high-boiling point solvents such as diglyme or triglyme (B29127) for the thermal decarboxylation to generate difluorocarbene. nih.govgoogleapis.com These harsh conditions limited its application with thermally sensitive substrates. google.com However, methodological innovations have significantly improved its efficiency. A notable advancement is the use of microwave irradiation, which can reduce reaction times for difluorocyclopropanation from many hours to as little as five minutes, and allows for the use of more convenient, low-boiling solvents like tetrahydrofuran (THF). nih.govorganic-chemistry.org

A direct comparison with sodium bromodifluoroacetate (BrCF₂CO₂Na) highlights the strategic considerations in reagent selection. While both serve as difluorocarbene sources, the bromo-analogue offers distinct advantages in certain contexts. researchgate.netorganic-chemistry.org

| Feature | This compound (ClCF₂CO₂Na) | Sodium Bromodifluoroacetate (BrCF₂CO₂Na) |

|---|---|---|

| Hygroscopicity | Highly hygroscopic and deliquescent, can be difficult to handle. researchgate.netnih.gov | Stable and not hygroscopic at room temperature, easier to handle. researchgate.netorganic-chemistry.org |

| Decomposition Temperature | Higher, typically requiring temperatures of 180-190 °C for efficient reaction. nih.govgoogle.com | Lower, allowing for reactions at milder temperatures (e.g., 150 °C). researchgate.netgoogle.com |

| Reaction Yield | Can be moderate; conversion rates are not always high (e.g., ~60%). googleapis.comgoogle.com | Often provides higher, near-quantitative yields (93-99%) under optimal conditions. researchgate.netgoogle.com |

| Operational Simplicity | Often requires slow addition and excess reagent. nih.gov | Eliminates the need for slow addition techniques. organic-chemistry.org |

Despite the advantages of the bromo-derivative, this compound remains a widely used and cost-effective choice, especially for difluoromethylation of heteroatoms (O, N, S, Se), where it can be effectively used at more moderate temperatures (e.g., 95 °C) with a base like potassium carbonate. orgsyn.orgacs.org The choice between these reagents is therefore a classic example of balancing cost, substrate compatibility, and desired reaction efficiency. researchgate.netgoogle.com

Studies on Regioselectivity and Stereoselectivity

The difluorocarbene generated from this compound is a highly reactive, electrophilic intermediate. acs.orgcas.cn Its subsequent reactions with substrates possessing multiple reactive sites have been the subject of regioselectivity studies, while its addition to C-C multiple bonds has been examined for stereoselectivity.

Regioselectivity

A significant area of study has been the O-difluoromethylation of compounds with multiple nucleophilic centers. In the case of β-ketosulfones, which contain both an enolizable oxygen and a potentially reactive α-carbon, the reaction with difluorocarbene from SCDA is highly regioselective. rsc.org Research has demonstrated that O-difluoromethylation is exclusively favored, leading to the synthesis of β-difluoromethoxy vinyl sulfones with no competing C-alkylation products observed. This convenient and regioselective strategy works for a variety of substrates with good functional group tolerance. rsc.org

The reaction conditions for this regioselective transformation are outlined in the table below.

| Substrate (β-Ketosulfone) | Reagents and Conditions | Product | Isolated Yield |

|---|---|---|---|

| 1-(Phenylsulfonyl)propan-2-one | ClCF₂CO₂Na (2 equiv.), K₂CO₃ (2 equiv.), CH₃CN, 80 °C, 16h | (Z)-2-(Difluoromethoxy)prop-1-en-1-yl)(phenyl)sulfane | 81% |

| 1-(p-Tolylsulfonyl)propan-2-one | ClCF₂CO₂Na (2 equiv.), K₂CO₃ (2 equiv.), CH₃CN, 80 °C, 16h | (Z)-1-((2-(Difluoromethoxy)prop-1-en-1-yl)sulfonyl)-4-methylbenzene | 84% |

| 1-((4-Chlorophenyl)sulfonyl)propan-2-one | ClCF₂CO₂Na (2 equiv.), K₂CO₃ (2 equiv.), CH₃CN, 80 °C, 16h | (Z)-1-Chloro-4-((2-(difluoromethoxy)prop-1-en-1-yl)sulfonyl)benzene | 75% |

| 2-Phenyl-1-(phenylsulfonyl)ethan-1-one | ClCF₂CO₂Na (2 equiv.), K₂CO₃ (2 equiv.), CH₃CN, 80 °C, 16h | (Z)-(2-(Difluoromethoxy)-2-phenylethene-1-sulfonyl)benzene | 78% |

Data sourced from a study on the regioselective synthesis of β-difluoromethoxy vinyl sulfones. rsc.org

In other systems, such as azole compounds with both nitrogen and sulfur heteroatoms, reactions with SCDA can yield mixtures of N- and S-difluoromethylated products, indicating that the regioselectivity is highly dependent on the specific substrate's electronic and steric properties. acs.org

Stereoselectivity

The difluorocyclopropanation of alkenes using difluorocarbene generated from SCDA is generally a stereospecific process. organic-chemistry.org This means that the stereochemistry of the starting alkene is retained in the resulting gem-difluorocyclopropane product. For example, a cis-alkene will yield a cis-difluorocyclopropane.

However, achieving enantioselectivity (the preferential formation of one enantiomer over the other) in these reactions is more complex, as SCDA itself is achiral. The asymmetric difluorocyclopropanation using SCDA in conjunction with chiral catalysts is not a well-developed field. nih.gov Instead, the primary strategies for accessing enantiomerically pure gem-difluorocyclopropanes derived from SCDA reactions involve downstream processing. One established method is the enzymatic resolution of racemic difluorocyclopropane derivatives, where an enzyme selectively reacts with one enantiomer in the mixture, allowing for the separation of the two. nih.gov More recent advances have focused on the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters, which can be prepared from alkynes and SCDA, to produce enantioenriched gem-difluorocyclopropanes with high enantioselectivity. nih.govsemanticscholar.org This two-step approach allows for the introduction of chirality after the initial non-selective difluorocyclopropenation step.

Advanced Analytical and Spectroscopic Characterization in Academic Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides invaluable insight into the molecular framework of sodium chlorodifluoroacetate, revealing information about its constituent atoms, bonding, and electronic environment.

Mass Spectrometry (MS) Including Photoionization Mass Spectrometry (PIMS)

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and fragmentation pattern of a compound. For this compound, an ionic compound, electrospray ionization (ESI) would be a suitable technique to observe the chlorodifluoroacetate anion [CClF₂COO]⁻ at an m/z of approximately 129 amu (for the ³⁵Cl isotope).

The fragmentation of the chlorodifluoroacetate anion is of significant chemical interest due to its role as a difluorocarbene precursor. wikipedia.org The primary fragmentation pathway upon thermal or collisional activation is decarboxylation—the loss of a neutral carbon dioxide (CO₂) molecule—to generate the chlorodifluoromethanide anion ([CClF₂]⁻).

[CClF₂COO]⁻ → [CClF₂]⁻ + CO₂

Further fragmentation can occur through the loss of halide ions. Studies on the electron-induced reactions of the parent acid, chlorodifluoroacetic acid, have shown the formation of fragment anions such as F⁻ and Cl⁻ through dissociative electron attachment. nih.gov The mass spectrum of the related compound, chlorodifluoroacetamide, also provides insights into the fragmentation of the CClF₂ moiety. nist.gov

Photoionization Mass Spectrometry (PIMS) is a soft ionization technique that uses high-energy photons to ionize molecules. While specific PIMS studies on this compound are not prominent in the literature, this technique could potentially be used to study the gas-phase chemistry of its thermal decomposition products, such as difluorocarbene (:CF₂), by carefully controlling the experimental conditions.

| Ion | Formula | Approximate m/z | Origin |

|---|---|---|---|

| Chlorodifluoroacetate anion | [CClF₂COO]⁻ | 129 / 131 | Parent Ion (ESI) |

| Chlorodifluoromethanide anion | [CClF₂]⁻ | 85 / 87 | Loss of CO₂ |

| Chloride anion | [Cl]⁻ | 35 / 37 | Fragmentation |

| Fluoride (B91410) anion | [F]⁻ | 19 | Fragmentation |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups. The IR and Raman spectra of this compound are expected to be characterized by vibrations of the carboxylate group and the carbon-halogen bonds. nih.gov

The most prominent bands in the IR spectrum would be the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. libretexts.org These typically appear as strong absorptions in the regions of 1550-1620 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The carbon-fluorine (C-F) bonds will give rise to very strong, characteristic stretching absorptions in the 1000-1300 cm⁻¹ region. The carbon-chlorine (C-Cl) stretch is expected to appear at a lower frequency, typically in the 600-800 cm⁻¹ range. msu.edu

Raman spectroscopy provides complementary information. While C-F bonds are often weak Raman scatterers, the symmetric carboxylate stretch and C-Cl stretch should be readily observable.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Carboxylate (COO⁻) Asymmetric Stretch | 1550 - 1620 | Strong | Weak-Medium |

| Carboxylate (COO⁻) Symmetric Stretch | 1400 - 1450 | Medium-Strong | Strong |

| C-F Stretch | 1000 - 1300 | Very Strong | Weak |

| C-Cl Stretch | 600 - 800 | Medium-Strong | Strong |

Electronic Spectroscopy (UV-Vis and Photoelectron Spectroscopy (PES))

UV-Vis Spectroscopy: this compound is a white solid, and its anion, the chlorodifluoroacetate ion, does not possess chromophores that absorb light in the visible region. The electronic transitions associated with the simple carboxylate group and σ-bonds occur at high energies, corresponding to wavelengths in the far-ultraviolet region (<200 nm). Consequently, the compound is not expected to exhibit significant absorbance in standard UV-Vis spectroscopy (200-800 nm). researchgate.net

Photoelectron Spectroscopy (PES): Anion photoelectron spectroscopy is a powerful gas-phase technique used to measure the electron affinity of a neutral species and to probe the electronic structure of anions. nih.gov In a PES experiment, a mass-selected beam of anions ([CClF₂COO]⁻) would be irradiated with a high-energy laser, causing photodetachment of an electron. yale.edu By analyzing the kinetic energy of the ejected electrons, one can determine the binding energy of the electron to the anion. This provides direct information on the energy levels of the anion and its corresponding neutral radical (CClF₂COO•). While PES studies specifically on the chlorodifluoroacetate anion are not widely reported, the technique has been applied to similar halogenated organic anions, providing valuable data on their electronic properties and stability. nsf.gov

Diffraction-Based Structural Analysis

X-ray Diffraction for Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid. This technique yields accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

This compound is known to be a crystalline solid. acs.org However, a search of the academic literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. A full structural determination by XRD would provide unambiguous data on:

The geometry of the chlorodifluoroacetate anion, including the C-C, C-O, C-Cl, and C-F bond lengths and the O-C-O and F-C-F bond angles.

The coordination environment of the sodium cation (Na⁺), detailing its interactions with the oxygen atoms of the carboxylate groups.

The packing arrangement of the ions in the crystal lattice, which influences the material's physical properties.

Such data would be invaluable for theoretical chemists performing computational studies on the compound and its reactivity.

Gas Electron Diffraction for Gas-Phase Conformations

Gas electron diffraction (GED) is a powerful technique for determining the molecular structure, including bond lengths, angles, and torsional angles, of volatile substances in the gas phase. wikipedia.org The method involves scattering a high-energy beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern. wikipedia.org This provides information about the geometry of molecules free from the influence of intermolecular forces present in liquid or solid states. wikipedia.org

However, gas electron diffraction is not a suitable technique for the direct analysis of this compound. As a sodium salt, it is a non-volatile, ionic solid with a melting point of 196-198 °C. chemimpex.com These properties preclude its introduction into the gas phase at temperatures required for GED analysis without causing thermal decomposition.

To study the conformational properties of the chlorodifluoroacetate functional group in the gas phase, a volatile derivative must be analyzed instead of the salt. Academic studies on related volatile organofluorine compounds provide insight into how such analyses are conducted. For example, the conformational properties of a structurally related compound, chlorodifluoroacetylsulfenyl chloride (CF₂ClC(O)SCl), were investigated using gas-phase infrared spectroscopy in conjunction with quantum chemical calculations. dntb.gov.uaconicet.gov.ar This combined approach of experimental spectroscopy and computational chemistry allows for the characterization of different conformers (rotational isomers) and the determination of their relative energies and populations in the gas phase.

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| Chlorodifluoroacetylsulfenyl chloride (CF₂ClC(O)SCl) | Gas-Phase Infrared Spectroscopy, Raman Spectroscopy, Quantum Chemical Calculations | Investigation revealed the coexistence of different conformers in the gas phase, characterized by the rotation around the C-C and C-S bonds. | conicet.gov.ar |

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatography is an essential analytical technique in synthetic chemistry, widely used for monitoring the progress of a reaction, quantifying reactants and products, and for the purification of the desired compounds from a reaction mixture. nih.gov For reactions involving this compound, both ion chromatography and gas chromatography are employed.

Ion chromatography (IC) is particularly well-suited for the direct detection and quantification of the chlorodifluoroacetate anion in aqueous samples. dcu.iethermofisher.com This technique separates ions based on their affinity for an ion-exchange resin. usgs.gov Suppressed conductivity detection is commonly used, providing high sensitivity for anions like chlorodifluoroacetate. nih.gov IC is a standard method for analyzing haloacetic acids, which are disinfection by-products in water, and similar methodologies can be applied to monitor reactions where the chlorodifluoroacetate anion is consumed or produced. dcu.ie

| Parameter | Condition | Reference |

|---|---|---|

| Column | Anion-exchange column (e.g., Dionex IonPac AS16 or AS17) | dcu.ienih.gov |

| Eluent | Potassium hydroxide (B78521) (KOH) gradient | dcu.ienih.gov |

| Detection | Suppressed conductivity | nih.gov |

| Application | Simultaneous determination of mono-, di-, and trifluoroacetates in environmental samples. | nih.gov |

Gas chromatography (GC) is used to monitor reactions where this compound serves as a reagent for generating volatile products. For instance, in the synthesis of 1,1-difluoro-2-phenylcyclopropane, this compound is thermally decomposed in the presence of triphenylphosphine (B44618) and benzaldehyde. orgsyn.org The reaction progress can be monitored by observing the evolution of carbon dioxide, a gaseous by-product. orgsyn.org Furthermore, GC is used to assess the purity of the volatile distilled product, ensuring that the reaction has gone to completion and that the starting materials have been consumed. orgsyn.org

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | 25% LAC on Chromosorb W | orgsyn.org |

| Column Length | 6 ft | orgsyn.org |

| Application | Purity analysis of the distilled product from a reaction involving the decomposition of this compound. | orgsyn.org |

Environmental Research and Chemical Fate Studies of Chlorodifluoroacetate Derivatives

Atmospheric Degradation Pathways

Once in the atmosphere, the persistence of chemical species is often determined by their reactivity with key atmospheric oxidants. The primary degradation pathways for organic compounds in the troposphere involve reactions with hydroxyl radicals (OH) and, in certain environments, chlorine atoms (Cl).

Reactivity with Atmospheric Hydroxyl Radicals (OH)

The hydroxyl radical (OH) is the most significant oxidizing species in the troposphere, often referred to as the "detergent of the atmosphere" due to its high reactivity and role in cleansing the air of pollutants. The reaction with OH radicals is the principal removal mechanism for a vast array of volatile organic compounds (VOCs). The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a compound.

Interactions with Chlorine Atoms (Cl)

In addition to OH radicals, chlorine atoms (Cl) can also contribute to the degradation of organic compounds, particularly in marine or coastal areas where Cl concentrations can be elevated. While less abundant than OH radicals on a global scale, their high reactivity can make them a significant local or regional sink for certain VOCs.

Kinetic studies on the gas-phase reactions of chlorine atoms with esters of chlorodifluoroacetic acid have been conducted. Research using a relative rate technique in a photoreactor provided temperature-dependent rate coefficients for the reactions of Cl atoms with methyl chlorodifluoroacetate (MCDFA) and ethyl chlorodifluoroacetate (ECDFA). The Arrhenius expressions, which describe the temperature dependence of the rate constants, were determined for these reactions. fao.org

| Reactant | Arrhenius Expression (k(T) in cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |

|---|---|---|

| Methyl Chlorodifluoroacetate (CF₂ClC(O)OCH₃) | (9.6 ± 5.1) × 10⁻¹² exp[−(1363 ± 79)/T] | 287–313 |

| Ethyl Chlorodifluoroacetate (CF₂ClC(O)OCH₂CH₃) | (64.4 ± 29.7) × 10⁻¹² exp[−(1110 ± 68)/T] | 287–313 |

These results indicate that chlorine atoms can react with derivatives of chlorodifluoroacetate, suggesting this is a viable atmospheric degradation pathway.

Formation and Detection of Degradation Products, such as Chlorodifluoroacetic Acid (CDFA)

Chlorodifluoroacetic acid is not only a primary compound of interest but can also be a degradation product of other anthropogenic chemicals. Certain hydrochlorofluorocarbons (HCFCs), such as HCFC-141b and HCFC-142b, have been suggested as potential precursors that could yield mixed fluorochloroacetic acids through atmospheric degradation. nasa.gov

More direct evidence for the formation of CDFA comes from studies on its ester derivatives. In the aforementioned product study of the reaction between chlorine atoms and ethyl chlorodifluoroacetate, chlorodifluoroacetic acid was identified as a major product. The degradation pathway involves the abstraction of a hydrogen atom by the Cl atom from the ethyl group, leading to the formation of an alkoxy radical which then undergoes an α-ester rearrangement to produce CDFA. fao.org

| Precursor Reactant | Reaction Initiator | CDFA Molar Yield (%) |

|---|---|---|

| Ethyl Chlorodifluoroacetate (CF₂ClC(O)OCH₂CH₃) | Chlorine Atom (Cl) | 86 ± 8 |

The detection of CDFA in environmental samples confirms its presence and persistence. Studies have reported the detection of both CDFA and difluoroacetic acid (DFA) in rainwater, surface water, and snow samples, indicating that these compounds are part of the global hydrological cycle. researchgate.net

Photochemical Transformations and Atmospheric Photolysis Lifetimes

Direct photolysis, the process where a molecule absorbs solar radiation and breaks down, can be a significant atmospheric removal process for some compounds. The efficiency of this process depends on the molecule's ability to absorb ultraviolet (UV) radiation at wavelengths present in the troposphere (λ > 290 nm) and the quantum yield, which is the probability that the absorbed photon leads to chemical decomposition. rsc.org

The atmospheric lifetime (τ) of a chemical with respect to a specific degradation process is the time it takes for its concentration to be reduced to 1/e (about 37%) of its initial value. aparc-climate.orgepa.gov For photolysis, the lifetime is the inverse of the photolysis rate coefficient (J). This coefficient is calculated by integrating the product of the molecule's absorption cross-section (σ) and the photolysis quantum yield (Φ) with the solar actinic flux (F) over the relevant wavelengths. rsc.org

J = ∫ σ(λ,T) Φ(λ,T) F(θ,λ) dλ

For chlorodifluoroacetic acid, while its electronic absorption spectrum has been studied, specific data on its UV absorption cross-sections and photolysis quantum yields under atmospheric conditions are not available in the reviewed literature. researchgate.net The absence of this critical data prevents the calculation of its atmospheric photolysis rate and, consequently, its atmospheric lifetime with respect to this removal pathway.

Development of Environmental Monitoring and Analytical Methodologies for Fluorinated Species

The development of robust analytical methods is essential for monitoring the presence and concentration of fluorinated species like chlorodifluoroacetate in various environmental matrices. Due to their high polarity and presence at trace levels, sophisticated techniques are often required.

Methodologies developed for similar short-chain halogenated acids, such as trifluoroacetic acid (TFA) and other chloroacetic acids, are applicable to the analysis of CDFA. These methods often involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. For highly polar acids like CDFA, a derivatization step is typically necessary to convert the acid into a more volatile ester (e.g., a methyl ester). This can be achieved by heating the sample in an acidic methanol (B129727) solution. The resulting ester can then be analyzed by GC-MS, often using an electron capture detector for high sensitivity to halogenated compounds. Anion-exchange disks have been successfully used to extract and concentrate similar compounds like TFA from water samples prior to derivatization and analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing water-soluble, non-volatile compounds. For chloroacetic acids, HPLC coupled with a UV detector (HPLC-UV) is a common method. Samples collected from air, for instance on an alkaline-impregnated filter, can be extracted into a buffer solution and directly analyzed. science-softcon.de

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique combines the high separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry. It is capable of detecting very low concentrations (in the nanogram per liter range) of short-chain haloacids directly in water samples, often without the need for extensive sample preparation or derivatization.

These analytical approaches provide the necessary tools for environmental monitoring programs to track the occurrence, transport, and fate of chlorodifluoroacetic acid and other related fluorinated species in the environment.

Q & A

Q. How is sodium chlorodifluoroacetate synthesized for laboratory use?

this compound is synthesized via neutralization of chlorodifluoroacetic acid with sodium carbonate, followed by thermal decarboxylation. In organic synthesis, it is prepared by heating chlorodifluoroacetic acid with sodium carbonate in anhydrous diglyme at 130–140°C under nitrogen, yielding difluorocarbene (CF₂) and CO₂ . This method is critical for generating reactive intermediates in cyclopropanation and difluoromethylation reactions .

Q. What are the primary atmospheric degradation pathways of this compound derivatives?

Derivatives like methyl chlorodifluoroacetate (MCDFA) and ethyl chlorodifluoroacetate (ECDFA) degrade via reactions with Cl atoms and OH radicals. Key steps include:

- Cl-initiated H-abstraction : Dominant at 287–313K, forming alkoxy radicals that react with O₂ to yield chlorodifluoroacetic acid (CF₂ClC(O)OH) and CO .

- Product yields : CF₂ClC(O)OH is produced at 34 ± 5% (MCDFA) and 86 ± 8% (ECDFA) .

- Atmospheric lifetime: ~10–50 days due to rapid OH radical reactions .

Q. What safety precautions are critical when handling this compound?

- First aid : Flush eyes with water for 10–15 minutes; wash skin with soap/water for 15 minutes .

- Storage : Keep in airtight containers away from moisture, strong acids/bases, and oxidizing agents .

- Hazards : Irritant (R36/37/38); incompatible with alkaline metals and shock-sensitive compounds .

Q. Which analytical techniques are used to monitor reaction kinetics of this compound derivatives?

- FTIR spectroscopy : Tracks reactant decay and product formation (e.g., CF₂ClC(O)OH at 1864 cm⁻¹) .

- Relative rate method : Compares decay rates of MCDFA/ECDFA against reference compounds (e.g., CH₃Cl) under controlled Cl atom concentrations .

Advanced Research Questions

Explain the temperature-dependent kinetics of Cl atom reactions with this compound derivatives.

The Arrhenius expressions for Cl + MCDFA/ECDFA reactions are:

- MCDFA :

- ECDFA :

Higher for MCDFA (1363 K vs. 1110 K for ECDFA) indicates stronger temperature sensitivity due to steric hindrance from the ClF₂C– group .

Q. How do substituents influence the reaction mechanisms of this compound derivatives with atmospheric oxidants?

- Electron-withdrawing effects : The ClF₂C– group reduces H-abstraction reactivity by 22-fold (MCDFA) and 11-fold (ECDFA) compared to non-halogenated esters .

- Steric inhibition : The RC(O)O– group hinders Cl atom access to α-C–H bonds, favoring alternative pathways like esterification rearrangement .

Q. What contradictions exist in reported rate coefficients for Cl atom reactions with this compound derivatives?

- Mishra et al. (2013) : Theoretical calculations for Cl + MCDFA () differ from experimental values (), likely due to overestimation of tunneling effects .

- Product yield variability : CF₂ClC(O)OH yields for ECDFA (86 ± 8%) exceed MCDFA (34 ± 5%), suggesting divergent alkoxy radical fates .

Q. How can computational methods improve mechanistic understanding of this compound degradation?

- DFT studies : Used to model transition states for H-abstraction and quantify substituent effects on activation barriers .

- Master equation modeling : Predicts branching ratios for competing pathways (e.g., esterification vs. decomposition) under varying temperatures .

Q. What are the implications of this compound derivatives in environmental persistence modeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.